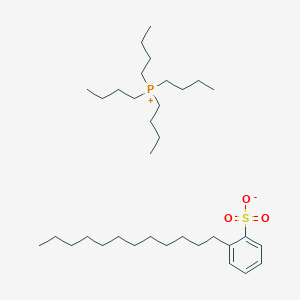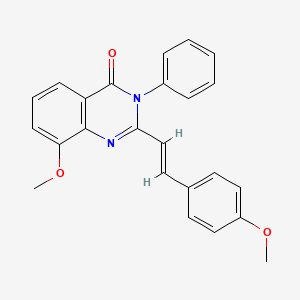
Tetrabutylphosphonium salt with dodecylbenzenesulfonic acid(1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylphosphonium salt with dodecylbenzenesulfonic acid(1:1) is an organophosphonium salt that combines a tetrabutylphosphonium cation with a 2-dodecylbenzenesulfonate anion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylphosphonium 2-dodecylbenzenesulfonate typically involves the reaction of tetrabutylphosphonium hydroxide with 2-dodecylbenzenesulfonic acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or extraction methods.
Industrial Production Methods
Industrial production of tetrabutylphosphonium 2-dodecylbenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylphosphonium salt with dodecylbenzenesulfonic acid(1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of different phosphonium salts.
Substitution: The compound can participate in substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various sulfonate derivatives, reduced phosphonium salts, and substituted phosphonium compounds .
Wissenschaftliche Forschungsanwendungen
Tetrabutylphosphonium salt with dodecylbenzenesulfonic acid(1:1) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of tetrabutylphosphonium 2-dodecylbenzenesulfonate involves its ability to interact with various molecular targets. The tetrabutylphosphonium cation can facilitate the transfer of ions across phases, while the 2-dodecylbenzenesulfonate anion can interact with hydrophobic surfaces, enhancing the solubility and reactivity of the compound . These interactions are crucial for its effectiveness as a phase-transfer catalyst and surfactant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrabutylphosphonium benzenesulfonate
- Tetrabutylphosphonium 4-methylbenzenesulfonate
- Tetrabutylphosphonium 2,4-dimethylbenzenesulfonate
- Tetrabutylphosphonium 2,4,6-trimethylbenzenesulfonate
Uniqueness
Tetrabutylphosphonium salt with dodecylbenzenesulfonic acid(1:1) is unique due to its long alkyl chain, which enhances its hydrophobic interactions and makes it particularly effective in applications requiring strong surfactant properties. This distinguishes it from other similar compounds with shorter alkyl chains .
Eigenschaften
CAS-Nummer |
111503-99-2 |
|---|---|
Molekularformel |
C11H23NO3 |
Molekulargewicht |
0 |
Synonyme |
Tetrabutylphosphonium salt with dodecylbenzenesulfonic acid(1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B1166881.png)
![[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine](/img/structure/B1166886.png)
